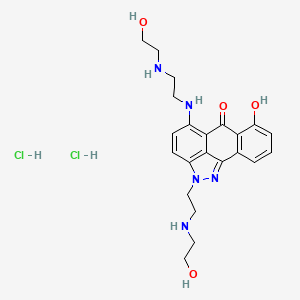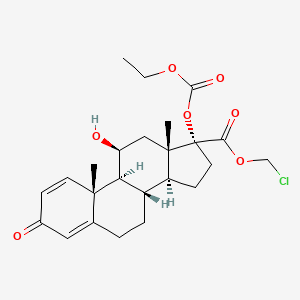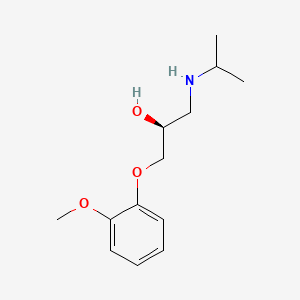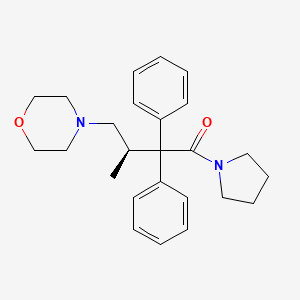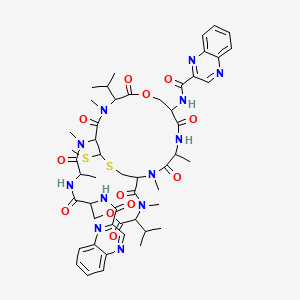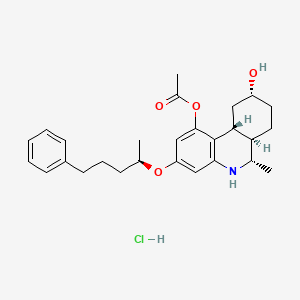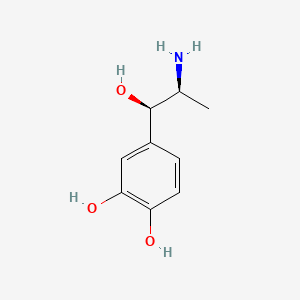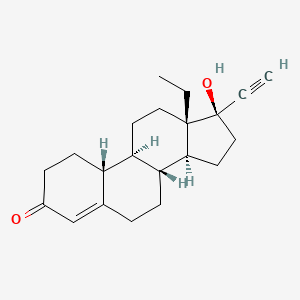
LH846
Overview
Description
LH 846 is a selective inhibitor of casein kinase 1 delta (CK1δ). It is a benzothiazole analog with the chemical formula C16H13ClN2OS and a molecular weight of 316.81 g/mol . This compound is known for its high selectivity towards CK1δ, with an inhibitory concentration (IC50) of 290 nM .
Mechanism of Action
Mode of Action
LH846 interacts with its targets by inhibiting their activity. It is a potent inhibitor of CKIδ, and less potently inhibits CKIα and CKIε . It has no effect on CK2 . At concentrations of 3 or 10 μM, this compound inhibits CKIδ-dependent phosphorylation of PER1 in HEK293T cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CKIδ-dependent phosphorylation of PER1 in HEK293T cells . This can have significant effects on the cell’s circadian rhythm and other cellular processes .
Biochemical Analysis
Biochemical Properties
N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide plays a crucial role in biochemical reactions by inhibiting casein kinase 1 delta (CK1δ) with an IC50 value of 290 nM . It also inhibits CK1 alpha (CK1α) and CK1 epsilon (CK1ε) with IC50 values of 2.5 μM and 1.3 μM, respectively . The compound does not affect casein kinase 2 (CK2) . By inhibiting CK1δ, N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide modulates the phosphorylation of various proteins involved in circadian rhythms, DNA repair, and cell signaling pathways .
Cellular Effects
N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound inhibits CK1δ-dependent phosphorylation of the PER1 protein in HEK293T cells . This inhibition affects the circadian rhythm by lengthening the period of circadian cycles in human U2OS cells .
Molecular Mechanism
The molecular mechanism of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide involves its selective inhibition of CK1δ. The compound binds to the ATP-binding pocket of CK1δ, preventing the phosphorylation of target proteins . This inhibition disrupts the normal function of CK1δ, leading to changes in gene expression and cellular processes regulated by CK1δ . Additionally, the compound’s selectivity for CK1δ over CK1α and CK1ε is attributed to its specific binding interactions with the kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that the compound can inhibit CK1δ activity for extended periods, leading to sustained changes in circadian rhythms and cellular functions . Long-term exposure to the compound in cell cultures has demonstrated its ability to maintain its inhibitory effects on CK1δ-dependent phosphorylation .
Dosage Effects in Animal Models
The effects of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits CK1δ activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including disruptions in normal cellular functions and potential adverse effects on organ systems . The threshold for these effects varies depending on the specific animal model and experimental conditions .
Metabolic Pathways
N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is involved in metabolic pathways that regulate circadian rhythms and cellular signaling . The compound interacts with enzymes such as CK1δ, CK1α, and CK1ε, modulating their activity and affecting the phosphorylation status of target proteins . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its solubility and affinity for specific cellular compartments . Studies have shown that the compound can accumulate in certain tissues, leading to localized effects on CK1δ activity and cellular functions .
Subcellular Localization
The subcellular localization of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is primarily within the cytoplasm, where it interacts with CK1δ and other target proteins . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These factors contribute to the compound’s selective inhibition of CK1δ and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LH 846 involves the formation of a benzothiazole ring system. The key steps include the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core, followed by chlorination and subsequent acylation to introduce the desired functional groups .
Industrial Production Methods
Industrial production of LH 846 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
LH 846 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and benzothiazole moieties . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. .
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
LH 846 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of CK1δ in various biochemical pathways
Biology: Employed in cell-based assays to investigate the effects of CK1δ inhibition on cellular processes such as circadian rhythm regulation
Medicine: Potential therapeutic agent for diseases related to dysregulated CK1δ activity, including neurodegenerative disorders and cancer
Industry: Utilized in the development of novel CK1δ inhibitors for pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
PF-670462: Another selective CK1δ inhibitor with a similar mechanism of action
IC261: A less selective inhibitor that targets multiple isoforms of casein kinase
D4476: Inhibits CK1δ as well as other kinases like CK1α and CK1ε
Uniqueness of LH 846
LH 846 is unique due to its high selectivity for CK1δ over other isoforms such as CK1α and CK1ε. This selectivity makes it a valuable tool for studying the specific role of CK1δ in various biological processes without off-target effects .
Properties
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-7-14-13(9-12(10)17)18-16(21-14)19-15(20)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHAMRNAHTWYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639052-78-1 | |
| Record name | LH-846 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639052781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 639052-78-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LH-846 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5ZBU2L6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





